N-benzyl-N-ethyl-4-(propanoylamino)benzamide
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Overview
Description
N-benzyl-N-ethyl-4-(propanoylamino)benzamide is an organic compound with a complex structure that includes a benzyl group, an ethyl group, and a propanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4-(propanoylamino)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or CrO₃.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: NBS, CuBr
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-ethyl-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares structural similarities and is studied for its potential multi-target approach in treating diseases like diabetes and Alzheimer’s.
N-benzimidazol-2yl benzamide analogues: These compounds are investigated as allosteric activators of human glucokinase and have shown significant hypoglycemic effects.
Uniqueness
N-benzyl-N-ethyl-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-18(22)20-17-12-10-16(11-13-17)19(23)21(4-2)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,20,22) |
InChI Key |
YXKBTJLNZAVTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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